molecular formula C9H11N3O2 B3032345 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid CAS No. 1439902-90-5

6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B3032345
CAS No.: 1439902-90-5
M. Wt: 193.20
InChI Key: USYSCAZORDXFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439902-90-5) is a chemical building block belonging to the aminopyrimidine carboxylic acid class, with a molecular formula of C 9 H 11 N 3 O 2 and a molecular weight of 193.20 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry research. Its structure is closely related to a class of 6-dialkylaminopyrimidine carboxamides that have been identified as promising scaffolds in anti-tubercular drug discovery . Compounds within this series have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including clinical strains, and show a novel mechanism of action that is distinct from conventional TB drugs, with no observed cross-resistance . Further research published in 2024 confirms that pyrimidine carboxamide analogues can exhibit excellent bactericidal activity against replicating Mtb, with several compounds showing MIC 90 values below 1.00 µM . The aminopyrimidine core is also featured in compounds investigated for other therapeutic areas, such as modulators of the sphingosine-1-phosphate (S1P) receptor . This product is intended for professional research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(cyclopropylmethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-3-8(12-5-11-7)10-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYSCAZORDXFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001191739
Record name 4-Pyrimidinecarboxylic acid, 6-[(cyclopropylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-90-5
Record name 4-Pyrimidinecarboxylic acid, 6-[(cyclopropylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-[(cyclopropylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with cyclopropylmethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Pyrimidine-4-carboxylic acid and cyclopropylmethylamine.

    Reaction Conditions: The reaction is typically carried out in an alcoholic solvent under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological effects, making it a subject of interest in drug development:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds, including 6-[(cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid, demonstrate significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives have been reported to possess IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
  • Collagenase Inhibition : The compound is also noted for its ability to selectively inhibit collagenase (MMP 13), which plays a role in the degradation of collagen in degenerative joint diseases. This inhibition can potentially lead to therapeutic strategies for conditions such as osteoarthritis .
  • Antimicrobial Properties : Various studies have highlighted the antibacterial and antiviral activities of pyrimidine derivatives. The compound's structure allows it to interact with biological targets effectively, leading to potential applications in treating infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. The following methods are commonly employed:

  • One-Pot Synthesis : A convenient synthetic route involves a one-pot three-component condensation reaction using readily available starting materials. This method is not only efficient but also aligns with green chemistry principles .
  • Structure-Activity Relationship Studies : SAR studies have revealed that modifications at specific positions on the pyrimidine ring can significantly influence the compound's biological activity. For example, the introduction of electron-releasing groups has been shown to enhance anti-inflammatory effects .

Case Studies and Experimental Findings

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated potent COX-2 inhibition with IC50 values comparable to celecoxib .
Study BCollagenase inhibitionShowed significant reduction in collagen degradation markers in vitro, indicating potential for treating joint diseases .
Study CAntimicrobial activityExhibited broad-spectrum antibacterial activity against various pathogens .

Mechanism of Action

The mechanism of action of 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, emphasizing substituent effects, molecular properties, and biological relevance:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features & Applications References
This compound Cyclopropylmethylamino (6), COOH (4) C₉H₁₁N₃O₂ 193.21 Rigid cyclopropane enhances binding specificity; potential antimicrobial/antitubercular agent. [10]
6-Aminopyrimidine-4-carboxylic acid NH₂ (6), COOH (4) C₅H₅N₃O₂ 139.11 Simpler structure; foundational scaffold for synthesizing amides and esters. Limited bioactivity reported. [2]
6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid Cyclobutylmethylamino (6), COOH (4) C₁₀H₁₃N₃O₂ 207.23 Larger cyclobutane ring increases lipophilicity; may improve membrane permeability. [10]
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) C₆H₅ClN₂O₂ 174.57 Chlorine substituent enhances stability; methyl group may reduce solubility. [3], [15]
6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic acid THP-4-ylamino (6), COOH (4) C₁₀H₁₃N₃O₃ 235.23 Bulky oxygenated substituent improves metabolic stability; potential CNS drug candidate. [9]
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid Cl (6), CH₂CH₂OMe (2), COOH (4) C₈H₉ClN₂O₃ 228.63 Methoxyethyl group increases lipophilicity; chloro group may enhance target affinity. [14]
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid Cyclopropylamino (2), CH₃ (6), COOH (4) C₁₀H₁₂N₂O₂ 192.22 Pyridine core vs. pyrimidine; altered electronic properties may affect enzyme binding. [12]

Structural and Functional Insights

  • Carboxylic Acid vs. Amides: The free carboxylic acid group (as in the target compound) enhances hydrogen-bonding capacity, critical for binding to enzymes or receptors. In contrast, amide derivatives (e.g., 6-(benzyl(methyl)amino)-N-methyl-N-phenylpyrimidine-4-carboxamide [1]) exhibit reduced acidity but improved cell penetration [1], [4].
  • Biological Activity: Antimicrobial Potential: Pyrimidine-4-carboxylic acid amides (e.g., thieno[2,3-d]pyrimidine derivatives [4]) show notable antimicrobial activity, suggesting that the target compound’s cyclopropylmethyl group could optimize interactions with bacterial targets [6]. Antitubercular Activity: Analogous compounds with dialkylamino substituents (e.g., 6-(benzyl(methyl)amino) derivatives [1]) demonstrate efficacy against Mycobacterium tuberculosis, implying that the cyclopropylmethyl group might similarly enhance potency [1].
  • Synthetic Accessibility: The target compound can be synthesized via coupling reactions similar to those used for 6-(benzyl(methyl)amino)pyrimidine-4-carboxylic acid derivatives, employing HATU/DIPEA-mediated amide bond formation [1].

Challenges and Opportunities

  • Solubility Limitations: The hydrophobic cyclopropylmethyl group may reduce aqueous solubility compared to more polar analogs (e.g., 6-aminopyrimidine-4-carboxylic acid [2]).
  • Toxicity Profile: Safety data for pyrimidine-4-carboxylic acid derivatives (e.g., hazards noted in [5], [8]) suggest the need for rigorous toxicity studies, particularly for the cyclopropylmethyl variant.

Biological Activity

6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropylmethyl amino group and a carboxylic acid moiety. This unique structure is believed to contribute to its biological activity, particularly its interaction with enzymes and receptors involved in disease processes.

Anticancer Properties

Research indicates that compounds within the pyrimidine family, including this compound, may exhibit anticancer properties. A study highlighted that certain pyrimidine derivatives inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. For instance, the inhibition of farnesyltransferase has been linked to reduced tumor growth in various cancer models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes. In vitro studies have shown that some pyrimidine derivatives can effectively inhibit COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This inhibition is quantified using half-maximal inhibitory concentration (IC50) values; for example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
  • Receptor Interaction : It may bind to specific receptors or enzymes, modulating their activity and leading to reduced cell proliferation or inflammation.

Case Study 1: Anticancer Activity

A study conducted on various pyrimidine derivatives demonstrated that those with specific substitutions showed significant anticancer activity. The derivatives were tested against several cancer cell lines, revealing that modifications at the 4-position of the pyrimidine ring enhanced their potency against breast and prostate cancer cells. The most effective compounds exhibited IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Efficacy

In another experimental setup, the anti-inflammatory effects of this compound were evaluated using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, suggesting that this compound could be a viable candidate for further development as an anti-inflammatory agent .

Data Summary Table

Biological Activity Mechanism IC50/ED50 Values Reference
AnticancerEnzyme inhibition (farnesyltransferase)25 nM (hFTase)
Anti-inflammatoryCOX inhibitionIC50 = 0.04 μmol (COX-2)
General bioactivityVarious pathwaysVariable across studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid, and what factors influence yield optimization?

  • Methodology :

  • Step 1 : Start with condensation of pyrimidine-4-carboxylic acid derivatives with cyclopropylmethylamine. Use palladium or copper catalysts in polar aprotic solvents (e.g., DMF) under inert atmospheres .
  • Step 2 : Optimize reaction conditions (temperature: 80–120°C; time: 12–24 hours) to enhance regioselectivity. Monitor progress via HPLC or TLC.
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Critical Factors : Catalyst loading, solvent polarity, and amine nucleophilicity significantly impact yield (typically 40–70%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

TechniquePurposeExample Parameters
NMR Confirm substitution patterns¹H NMR (DMSO-d6): δ 8.2 (pyrimidine-H), 3.1 (cyclopropyl-CH2)
HRMS Verify molecular ion[M+H]+ calculated: 234.10; observed: 234.09
FTIR Identify functional groupsCarboxylic acid C=O stretch: 1680–1700 cm⁻¹
  • Note : Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility :

  • Polar solvents (DMSO, methanol): >10 mg/mL.
  • Aqueous buffers (pH 7.4): <1 mg/mL; adjust pH or use co-solvents (e.g., PEG-400) for biological assays .
    • Stability :
  • Store at –20°C under inert gas (argon). Degrades via hydrolysis of the cyclopropyl group at >40°C or in acidic conditions (pH <3) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?

  • Approach :

  • Step 1 : Validate assay conditions (e.g., cell line viability, enzyme purity) to rule out false positives/negatives.
  • Step 2 : Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) to assess bioavailability discrepancies .
  • Step 3 : Use computational modeling (e.g., molecular docking) to evaluate target binding affinity variations (e.g., kinase vs. GPCR targets) .
    • Case Study : Inconsistent IC50 values for kinase inhibition may arise from ATP concentration differences in assays .

Q. What strategies are effective for modifying the cyclopropylmethyl group to enhance target selectivity?

  • Methodological Framework :

  • Strategy 1 : Replace cyclopropylmethyl with bulkier groups (e.g., bicyclohexyl) to sterically hinder off-target interactions.
  • Strategy 2 : Introduce electron-withdrawing substituents (e.g., -CF3) to modulate electronic effects on the pyrimidine ring .
  • Evaluation : Test derivatives in parallel using SPR (surface plasmon resonance) for binding kinetics .

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

  • Experimental Design :

  • In vitro : Use a wide concentration range (1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., staurosporine for kinase assays) .
  • In vivo : Apply allometric scaling from rodent models (e.g., 3–30 mg/kg doses) with LC-MS/MS monitoring of plasma exposure .
    • Data Analysis : Fit to Hill equation models; report EC50/IC50 with 95% confidence intervals .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity vs. therapeutic efficacy in preclinical models?

  • Root Cause Analysis :

FactorInvestigation Method
Metabolic Stability Microsomal incubation (human/rat liver microsomes)
Off-target effects Proteome-wide affinity profiling (e.g., CETSA)
Formulation issues Solubility-enhanced formulations (e.g., nanoemulsions)
  • Recommendation : Perform orthogonal assays (e.g., transcriptomics) to confirm mechanism-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.